molecular formula C17H24N2O6 B3459373 Ethyl 4-(3,4,5-trimethoxybenzoyl)piperazine-1-carboxylate

Ethyl 4-(3,4,5-trimethoxybenzoyl)piperazine-1-carboxylate

Cat. No.: B3459373
M. Wt: 352.4 g/mol
InChI Key: RXBCIJQPVCJEFZ-UHFFFAOYSA-N
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Description

Ethyl 4-(3,4,5-trimethoxybenzoyl)piperazine-1-carboxylate is a piperazine derivative characterized by a 3,4,5-trimethoxybenzoyl group at the 4-position and an ethyl carboxylate ester at the 1-position of the piperazine ring. The 3,4,5-trimethoxyphenyl moiety is a common pharmacophore in tubulin polymerization inhibitors and epigenetic modulators due to its electron-rich aromatic system, which enhances interactions with biological targets .

Properties

IUPAC Name

ethyl 4-(3,4,5-trimethoxybenzoyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O6/c1-5-25-17(21)19-8-6-18(7-9-19)16(20)12-10-13(22-2)15(24-4)14(11-12)23-3/h10-11H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBCIJQPVCJEFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3,4,5-trimethoxybenzoyl)piperazine-1-carboxylate typically involves the reaction of 3,4,5-trimethoxybenzoic acid with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond. The resulting intermediate is then esterified with ethanol in the presence of an acid catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3,4,5-trimethoxybenzoyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or alkyl halides can be used under basic conditions.

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds related to ethyl 4-(3,4,5-trimethoxybenzoyl)piperazine-1-carboxylate exhibit notable antimicrobial properties. Studies have demonstrated that derivatives with similar piperazine structures show effectiveness against various bacterial and fungal strains. For instance, some trimethoxybenzene piperazine derivatives have shown significant antifungal and antibacterial activity in vitro .

Anticancer Potential

Recent studies have highlighted the anticancer potential of compounds containing the trimethoxybenzoyl moiety. In particular, derivatives have been tested against multiple cancer cell lines, showing promising cytostatic effects. For example, certain analogs demonstrated a growth inhibition (GI) value of over 80% against non-small cell lung cancer (NSCLC) at specific concentrations . This suggests that this compound may serve as a lead compound in developing novel anticancer therapies.

Case Studies and Research Findings

Several case studies have documented the synthesis and application of similar compounds in medicinal chemistry:

  • Antibacterial Activity : A study demonstrated that specific piperazine derivatives showed moderate antibacterial activity against resistant strains of bacteria when tested using standard protocols .
  • Antifungal Efficacy : Another investigation reported significant antifungal activity for several trimethoxybenzene derivatives against pathogenic fungi .

These findings underscore the potential for further research into this compound as a versatile compound in drug development.

Mechanism of Action

The mechanism of action of Ethyl 4-(3,4,5-trimethoxybenzoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors, affecting cellular signaling pathways .

Comparison with Similar Compounds

Structural Variations and Key Features

The following table summarizes the structural differences and reported activities of Ethyl 4-(3,4,5-trimethoxybenzoyl)piperazine-1-carboxylate and its analogues:

Compound Name Core Structure Substituents/R-Groups Key Properties/Activities References
This compound Piperazine - 3,4,5-Trimethoxybenzoyl
- Ethyl carboxylate
Potential tubulin inhibition; IR data indicates carbonyl interactions (1700 cm⁻¹)
Ethyl 4-[2-(3,4,5-trimethoxybenzoyl)hydrazine-1-carbothioamido]benzoate (10) Benzene-Piperazine - Hydrazine-carbothioamide linker
- 3,4,5-Trimethoxybenzoyl
High yield (86%); strong hydrogen bonding (IR: 3314 cm⁻¹ NH stretch)
1-(3-Methylbutanoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine Piperazine - 3-Methylbutanoyl
- 3,4,5-Trimethoxybenzoyl
Altered solubility (logP ~2.5); potential HSF1 protein interaction
Ethyl 4-{6-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoyl}piperazine-1-carboxylate Piperazine-Thiazolidinone - Thiazolidinone-hexanoyl chain
- Benzylidene group
Antidiabetic/antioxidant potential via thiazolidinone motif
Ethyl 4-(4-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate Piperazine-Oxadiazole - Oxadiazole-sulfonylbenzamide
- 3,4,5-Trimethoxyphenyl
Enhanced enzyme inhibition (e.g., hENT1) via oxadiazole

Impact of Substituents on Physicochemical Properties

  • Electron-Donating Methoxy Groups : The 3,4,5-trimethoxybenzoyl group enhances lipophilicity (logP ~3.0) and stabilizes π-π interactions with hydrophobic binding pockets, as seen in tubulin inhibitors .
  • Ester vs.
  • Heterocyclic Additions: Compounds incorporating oxadiazole () or thiazolidinone () moieties exhibit dual functionalities, such as enzyme inhibition and radical scavenging, due to their electron-deficient cores.

Research Findings and Data

Spectral and Analytical Data

  • IR Spectroscopy : The carbonyl stretch at ~1700 cm⁻¹ in this compound confirms the ester group’s presence, critical for stability and activity .
  • NMR Analysis : Piperazine protons in analogues like 3c (tert-butyl 4-(3-((3,4,5-trimethoxybenzoyl)oxy)propyl)piperazine-1-carboxylate) show characteristic splitting patterns (δ 3.5–4.0 ppm), verifying structural integrity .

Biological Activity

Ethyl 4-(3,4,5-trimethoxybenzoyl)piperazine-1-carboxylate is a synthetic compound notable for its complex structure and potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

This compound features a piperazine ring with a benzoyl moiety substituted by three methoxy groups. Its molecular formula is C17_{17}H24_{24}N2_{2}O5_{5}, and it has a molecular weight of approximately 338.40 g/mol. The presence of methoxy groups is significant as they can influence the compound's lipophilicity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the coupling of 3,4,5-trimethoxybenzoic acid with piperazine derivatives using coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in a solvent like tetrahydrofuran (THF) .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives containing the 3,4,5-trimethoxyphenyl group can effectively inhibit tubulin polymerization, a mechanism critical in cancer cell proliferation .

In vitro assays demonstrated that this compound could induce cytotoxic effects against various cancer cell lines. Notably:

  • SNB-75 CNS cancer cells : Compound exhibited specific cytotoxic activity.
  • Colon HCT-116 cells : Showed approximately 50% growth inhibition.
  • Breast MDA-MB-468 cells : Also demonstrated moderate inhibitory effects .

The anticancer activity is primarily attributed to the compound's ability to disrupt microtubule dynamics. By inhibiting tubulin polymerization, it prevents mitotic spindle formation during cell division, leading to apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals that this compound has unique pharmacological properties due to its specific arrangement of functional groups. The following table summarizes some related compounds and their similarity indices:

Compound NameCAS NumberSimilarity Index
Ethyl piperazine-1-carboxylate120-43-40.90
Butyl piperazine-1-carboxylate50606-32-10.90
1-tert-Butyl 4-methyl piperazine-1,4-dicarboxylate219509-79-20.88
Di-tert-butyl piperazine-1,4-dicarboxylate76535-75-60.88
tert-Butyl 4-methylpiperazine-1-carboxylate53788-49-10.88

This structural uniqueness is linked to enhanced biological activity and potential therapeutic applications not observed in other derivatives .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticancer Efficacy : In a study examining microtubule-targeting agents, it was found that this compound inhibited tubulin polymerization in vitro more effectively than some traditional chemotherapeutics .
  • Antimicrobial Properties : Additional research has suggested potential antimicrobial activities against various pathogens, although further studies are required to elucidate these effects fully .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(3,4,5-trimethoxybenzoyl)piperazine-1-carboxylate
Reactant of Route 2
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Ethyl 4-(3,4,5-trimethoxybenzoyl)piperazine-1-carboxylate

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